

A Spectroscopic Guide to 1-Tetradecanol for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: 1-Tetradecanol

Cat. No.: B3428363

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This technical guide provides an in-depth overview of the key spectroscopic data for **1-tetradecanol** (also known as myristyl alcohol), a straight-chain saturated fatty alcohol with the molecular formula $C_{14}H_{30}O$. The information presented is essential for the identification, characterization, and quality control of this compound in research and development settings. This document covers Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering detailed data, experimental protocols, and workflow visualizations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the 1H and ^{13}C NMR data for **1-tetradecanol**.

The 1H NMR spectrum of **1-tetradecanol** is characterized by distinct signals corresponding to the different protons in its long aliphatic chain and the terminal hydroxyl group.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.64	Triplet	2H	-CH ₂ -OH (C1)
1.57	Quintet	2H	-CH ₂ -CH ₂ -OH (C2)
1.26	Multiplet	22H	-(CH ₂) ₁₁ - (C3-C13)
0.88	Triplet	3H	-CH ₃ (C14)

Note: Data is typically recorded in CDCl₃. Chemical shifts can vary slightly depending on the solvent and instrument.[\[1\]](#)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
63.1	-CH ₂ -OH (C1)
32.8	-CH ₂ -CH ₂ -OH (C2)
31.9	Methylene chain
29.7	Methylene chain
29.6	Methylene chain
29.4	Methylene chain
25.8	Methylene chain
22.7	-CH ₂ -CH ₃ (C13)
14.1	-CH ₃ (C14)

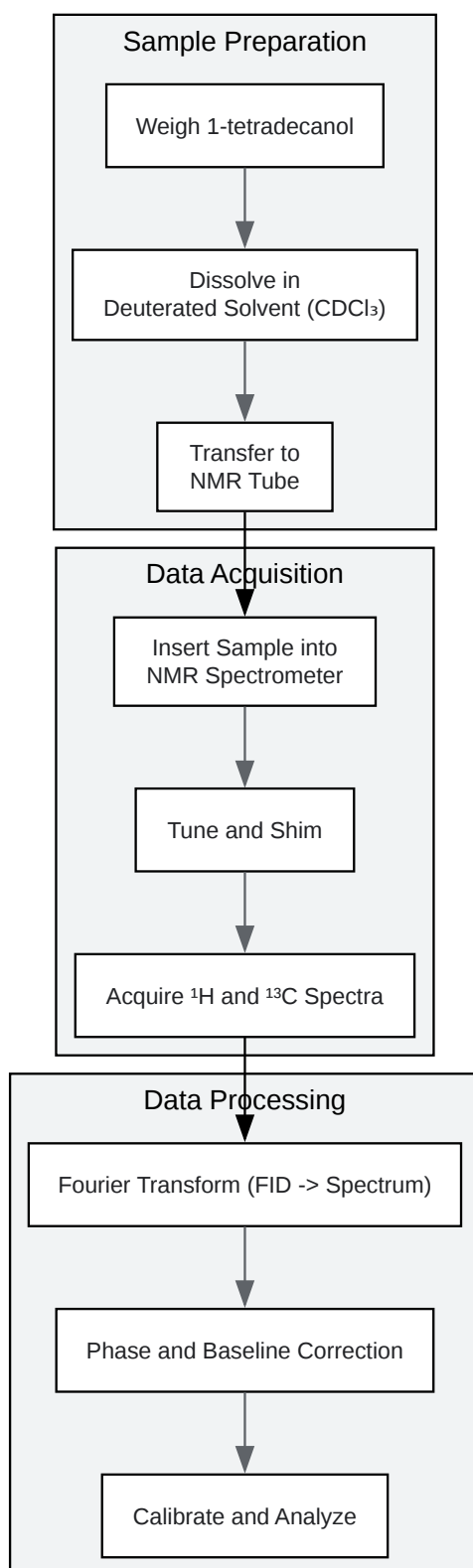
Note: Data is typically recorded in CDCl₃.[\[2\]](#)

A general protocol for acquiring NMR spectra of **1-tetradecanol** is as follows:

- Sample Preparation: Dissolve approximately 10-20 mg of **1-tetradecanol** in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Transfer the solution to a standard 5 mm

NMR tube.

- Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance operating at 300 MHz or 500 MHz for protons.[3]
- Data Acquisition:
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the ^1H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.0 ppm for ^{13}C).[3]



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Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of **1-tetradecanol** shows characteristic absorption bands for its hydroxyl and alkyl groups.

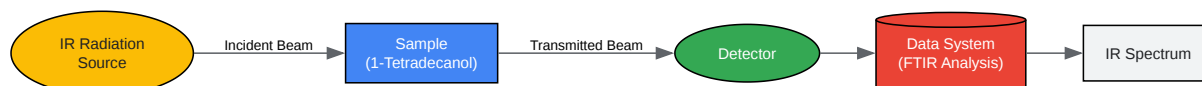
Wavenumber (cm ⁻¹)	Intensity	Assignment
3330 (broad)	Strong	O-H stretching (hydrogen-bonded)
2920	Strong	C-H stretching (asymmetric, CH ₂)
2850	Strong	C-H stretching (symmetric, CH ₂)
1465	Medium	C-H bending (scissoring, CH ₂)
1060	Strong	C-O stretching
720	Medium	C-H rocking (CH ₂)

Note: Data can be obtained from various sampling techniques like KBr disc, nujol mull, or as a melt.[\[1\]](#)[\[4\]](#)[\[5\]](#)

A common method for obtaining the IR spectrum of solid **1-tetradecanol** is using a KBr pellet.

- **Sample Preparation:** Mix a small amount of **1-tetradecanol** (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.
- **Pellet Formation:** Place the powder into a pellet press and apply high pressure to form a thin, transparent KBr pellet.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:**

- Acquire a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder.
- Acquire the sample spectrum over a typical range of $4000\text{--}400\text{ cm}^{-1}$.
- Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Analyze the peaks to identify functional groups.



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Caption: Process of an FTIR Spectroscopy Experiment.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a crucial tool for determining the molecular weight and elemental composition of a compound.

Electron Ionization (EI) is a common MS technique. For **1-tetradecanol**, the molecular ion is often weak or absent due to facile fragmentation.

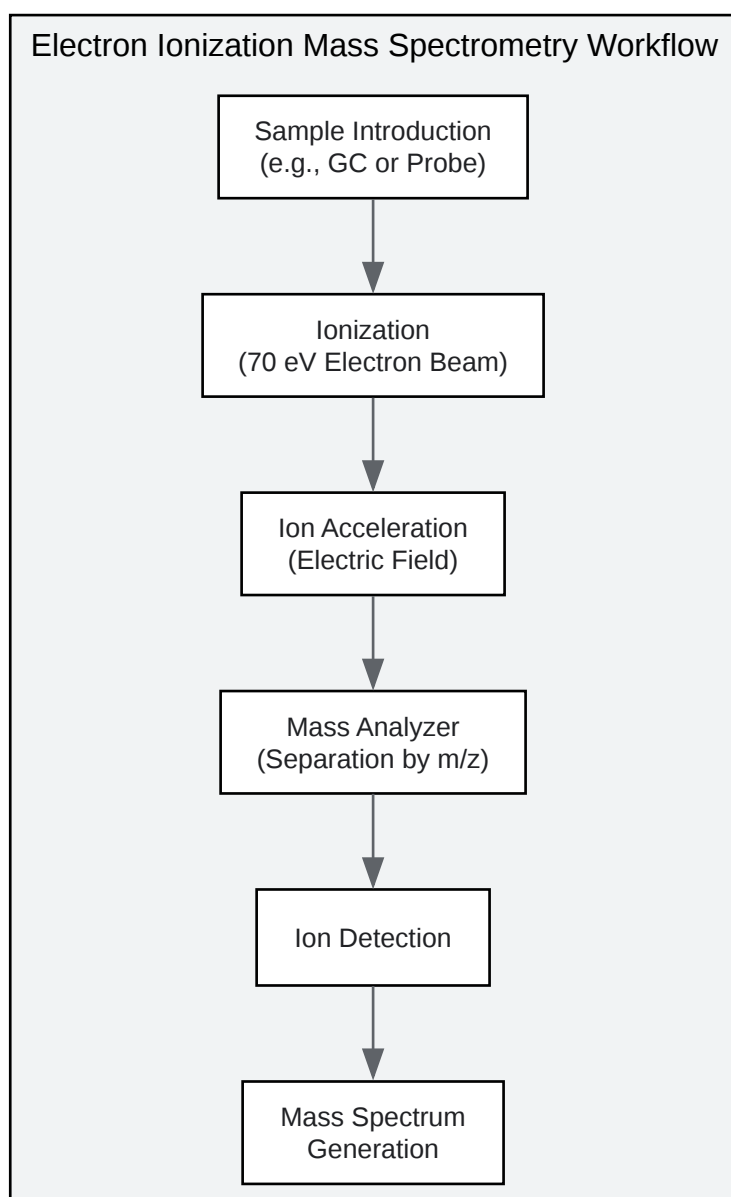
m/z (Mass/Charge Ratio)	Relative Intensity (%)	Assignment
214	~1%	$[M]^+$ (Molecular Ion)
196	~5%	$[M-H_2O]^+$
57	100%	$[C_4H_9]^+$ (Base Peak)
43	~95%	$[C_3H_7]^+$
71	~80%	$[C_5H_{11}]^+$
85	~60%	$[C_6H_{13}]^+$

Note: Fragmentation patterns can provide structural information. The molecular weight of **1-tetradecanol** is 214.39 g/mol .[\[6\]](#)[\[7\]](#)

A general protocol for EI-MS analysis is as follows:

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
- **Ionization:** In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion ($[M]^+$).
- **Fragmentation:** The molecular ions are high in energy and often break apart into smaller, more stable fragment ions.
- **Acceleration:** The positive ions are accelerated by an electric field into the mass analyzer.

- **Mass Analysis:** The ions are separated based on their mass-to-charge (m/z) ratio by a magnetic field, a quadrupole, or a time-of-flight analyzer.
- **Detection:** The separated ions are detected, and a signal proportional to their abundance is recorded.
- **Data Processing:** The data system generates a mass spectrum, which is a plot of relative ion abundance versus m/z .



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Caption: Electron Ionization Mass Spectrometry Process.

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